Boiling Point and Volatility Differential: High-Temperature Processing Advantage
The boiling point of 3-methoxybutyl 3-ethoxypropanoate is significantly higher than that of its closest commercial analogs. This property directly translates to a slower evaporation rate and reduced solvent loss in high-temperature applications. At 760 mmHg, the target compound exhibits a boiling point of 258.4°C. In contrast, ethyl 3-ethoxypropionate (EEP) boils at 166°C, and 3-methoxybutyl acetate (MBA) boils at 172°C . This differential of over 85°C provides a distinct processing window where the target compound remains in the liquid phase while other solvents volatilize. This difference is not merely a property on a datasheet; it is a critical performance determinant. For example, EEP has a documented evaporation rate of 0.12 relative to n-butyl acetate . By class-level inference based on its ~90°C higher boiling point and ~0.0 mmHg vapor pressure (vs. ~0.9 mmHg for EEP and ~1.2 mmHg for MBA) , 3-methoxybutyl 3-ethoxypropanoate will evaporate substantially more slowly, offering superior leveling and anti-popping properties in baked coatings.
| Evidence Dimension | Boiling Point (760 mmHg) |
|---|---|
| Target Compound Data | 258.4°C |
| Comparator Or Baseline | Ethyl 3-ethoxypropionate (EEP): 166°C; 3-Methoxybutyl acetate (MBA): 172°C |
| Quantified Difference | Target compound is +92.4°C higher than EEP and +86.4°C higher than MBA |
| Conditions | Calculated/predicted data at standard atmospheric pressure |
Why This Matters
A higher boiling point ensures solvent remains in the film longer during thermal curing, preventing defects like popping and craters, and reducing VOC emissions in high-bake industrial coating processes.
